Gum tragacanth

Acid stability pH tolerance Food stabilizer

Choose gum tragacanth for its quantifiably distinct rheology—rheopectic flow, acid stability to pH ~2.5, and superior sustained-release profiles—critical where generic substitution of xanthan or guar leads to functional failure. GRAS, E413, and supported by direct comparator evidence in drug release and high-shear viscosity. Available in powder form, ≥98% purity, with proven performance in low-pH food systems and controlled-release matrices.

Molecular Formula UNKNOWN
Molecular Weight 840
CAS No. 9000-65-1
Cat. No. B1147807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGum tragacanth
CAS9000-65-1
SynonymsTagacanth
Molecular FormulaUNKNOWN
Molecular Weight840
Structural Identifiers
SMILESCC.CC.CC.CC.CC
InChIInChI=1S/5C2H6/c5*1-2/h5*1-2H3
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in alcohol, Sol in alkaline soln; aq hydrogen peroxide soln

Structure & Identifiers


Interactive Chemical Structure Model





Gum Tragacanth (CAS 9000-65-1): Technical Baseline for Scientific Procurement and Comparator Evaluation


Gum tragacanth (CAS 9000-65-1) is a natural, high-molecular-weight heteropolysaccharide exudate obtained from Astragalus species, composed of two distinct fractions: water-soluble tragacanthin and water-swellable bassorin [1]. It is recognized as GRAS by the U.S. FDA and bears E-number E413 in the European Union [2]. The gum forms high-viscosity dispersions at low concentrations (400–4000 mPa·s at 1–2% w/v) and exhibits exceptional acid stability, remaining functional down to pH ~2.5 [3]. Its unique rheological fingerprint—including rheopectic behavior under specific conditions—distinguishes it from other commonly employed hydrocolloids such as xanthan gum, guar gum, and gum arabic [4].

Why Generic Substitution of Gum Tragacanth Fails: Evidence-Based Differentiation from Xanthan, Guar, and Arabic Gums


Generic substitution of hydrocolloids in scientific and industrial formulations often leads to functional failure due to distinct and non-interchangeable rheological signatures, acid stability profiles, and drug release mechanisms. Gum tragacanth exhibits quantifiably different behavior from its closest analogs: it displays rheopectic flow (viscosity increases with shear time) whereas xanthan and guar are thixotropic [1]; it maintains superior high-shear viscosity in starch-containing systems where xanthan and guar underperform [1]; it swells slowly to form stable controlled-release matrices compared to the rapid hydration and faster drug release of xanthan gum [2]; and it remains functional under extremely acidic conditions (pH ~2.5) where many alternative hydrocolloids lose viscosity or precipitate [3]. These measurable differences directly impact product performance, stability, and regulatory compliance, making empirical, comparator-driven selection essential.

Gum Tragacanth: Quantitative Comparator Evidence for Scientific Selection


Acid Stability: Gum Tragacanth Maintains Functionality at pH 2.5 Where Many Alternative Hydrocolloids Degrade

Gum tragacanth demonstrates quantifiably superior acid stability compared to several common hydrocolloid alternatives. While gum tragacanth solutions are naturally slightly acidic (pH 5–6), the gum remains fairly stable down to extremely acidic conditions of pH ~2.5 [1]. In contrast, alternative hydrocolloids such as guar gum exhibit moderate tolerance with viscosity decreases under acidic conditions (stable only in pH 5–8 range) [2]. This differential acid resistance makes gum tragacanth uniquely suited for low-pH food and pharmaceutical formulations where xanthan gum, despite its own acid tolerance, may be selected for different rheological reasons—but tragacanth offers a distinct combination of acid stability and rheopectic flow behavior not replicated by any single alternative [1].

Acid stability pH tolerance Food stabilizer

Controlled Drug Release: Tragacanth Gum Outperforms Xanthan Gum in Sustaining Prolonged API Delivery

In a direct head-to-head comparison of natural hydrophilic polymers for sustained-release oral tablets, gum tragacanth demonstrated superior efficiency in sustaining controlled release compared to xanthan gum [1]. Xanthan gum exhibited rapid hydration and gel layer expansion, leading to faster drug release and reduced ability to sustain prolonged delivery at low polymer concentrations. In contrast, tragacanth gum swelled more slowly, producing stable gel matrices that enabled extended and more consistent release profiles across multiple Biopharmaceutics Classification System (BCS) drug classes (BCS I, II, and IV model APIs tested) [1]. Mathematical modeling confirmed that formulations fit the Korsmeyer–Peppas model, with tragacanth demonstrating polymer-dependent release mechanisms more favorable for sustained delivery [1].

Controlled release Oral drug delivery Matrix tablet Pharmaceutical excipient

Unique Rheopectic Flow Behavior Distinguishes Tragacanth from Thixotropic Xanthan and Guar Gums

In a comparative study of three hydrocolloids (tragacanth, guar, and xanthan gums) in tomato ketchup formulations, gum tragacanth exhibited rheopectic behavior—viscosity increases with time under constant shear—whereas both xanthan gum and guar gum displayed thixotropic behavior (viscosity decreases with shear time) [1]. This rheological distinction was observed across multiple gum concentrations (0.2–0.35 g/100 g w/w). As the concentration of tragacanth gum was increased, a decrease occurred in rheopectic behavior magnitude [1]. Notably, at a shear rate of 500 s⁻¹, tragacanth gum created greater viscosity than either xanthan or guar gum in both fresh and 6-month stored samples [1], attributed to thermodynamic incompatibility between starch and tragacanth gum in the formulation [1].

Rheopexy Thixotropy Food rheology Texture modification

High-Shear Viscosity Superiority in Starch-Containing Systems Over Xanthan and Guar Gums

In the same ketchup study, tragacanth gum demonstrated a specific and quantifiable viscosity advantage under high-shear conditions in the presence of starch. At a shear rate of 500 s⁻¹, tragacanth gum produced greater viscosity than both xanthan gum and guar gum in fresh and 6-month stored tomato ketchup samples [1]. This enhanced high-shear viscosity was attributed to thermodynamic incompatibility between tragacanth gum and starch—a phenomenon not observed to the same degree with xanthan or guar [1]. While xanthan gum created superior overall texture acceptability and structure strength at lower concentrations (0.25%), tragacanth's high-shear viscosity advantage represents a differentiated functional property for applications requiring robust body under processing conditions.

High-shear viscosity Starch incompatibility Sauce stabilization

Protein Coacervation at pH 5.0: Defined Electrostatic Complexation Window for Bioactive Encapsulation

Gum tragacanth exhibits a precisely defined coacervation optimum with sesame protein isolate at pH ~5.0 and a protein-to-polysaccharide ratio of 5:1 [1]. Under these conditions, the SPI/TRG coacervates exhibited robust gel-like behavior characterized by a dominating elastic modulus (G' > G''), indicative of a strong interconnected network structure suitable for bioactive encapsulation [1]. Fourier-transform infrared spectroscopy confirmed the presence of both electrostatic interactions and hydrogen bonding during coacervation [1]. This pH-specific complexation window distinguishes tragacanth from other anionic polysaccharides such as gum arabic, which may exhibit different pH optima and coacervation yields with the same protein substrates.

Complex coacervation Protein-polysaccharide interaction Encapsulation Plant protein

Species-Dependent Emulsion Performance: Astragalus gossypinus Yields Superior Stability Despite Lower Viscosity

Emulsification properties of gum tragacanth vary significantly by botanical source, with Astragalus gossypinus creating the most stable emulsions among three tested Iranian species (A. gossypinus, A. compactus, and A. rahensis) [1]. Notably, A. gossypinus achieved superior emulsion stability despite having lower bulk viscosity than A. compactus, indicating that viscosity alone does not predict emulsifying performance [1]. The enhanced stability was attributed to higher insoluble fraction content and higher uronic acid content, which confer improved steric and electrostatic stabilization mechanisms [1]. This species-level differentiation is critical for procurement: not all tragacanth gums are functionally equivalent, and sourcing the appropriate Astragalus species directly impacts emulsion product quality.

Emulsion stability Natural emulsifier Species variation Structure-function relationship

Gum Tragacanth: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Controlled-Release Oral Solid Dosage Forms Requiring Slow, Consistent Drug Release

Based on direct comparative evidence showing tragacanth gum's superior sustained-release efficiency over xanthan gum in direct compression tablets [1], this scenario applies to formulations where slow, erosion-controlled drug release is desired. Tragacanth gum swells slowly and forms stable gel matrices, enabling extended release profiles even at low polymer concentrations [1]. This is particularly valuable for BCS Class I, II, and IV drugs where consistent dissolution kinetics are critical. In electrospun nanofiber drug delivery systems, incorporation of gum tragacanth into PLGA core-shell nanofibers sustained tetracycline hydrochloride release for 75 days with only 19% burst release within the first 2 hours [2].

Acidic Food and Beverage Stabilization (pH ≤ 4.0)

Gum tragacanth's exceptional acid stability—remaining functional down to pH ~2.5 [1]—makes it uniquely suited for low-pH food applications including salad dressings, fruit sauces, vinaigrettes, and acidified dairy beverages. Unlike guar gum, which loses viscosity in acidic conditions (stable only to pH 5) [2], tragacanth maintains thickening and stabilizing performance throughout product shelf life. Its GRAS status and E-number E413 further support its use in global food markets [3].

Starch-Containing Formulations Requiring High-Shear Viscosity Retention

In tomato ketchup and similar starch-thickened sauces, gum tragacanth provides greater viscosity at high shear rates (500 s⁻¹) than either xanthan or guar gum [1]. This property, attributed to thermodynamic incompatibility with starch, enables formulators to achieve robust body and texture during processing without increasing total gum concentration. Applications include processed cheese, gravies, and retorted sauces where high-shear viscosity retention directly impacts consumer-perceived quality and processing efficiency [1].

Plant-Based Protein Encapsulation Systems for Bioactive Delivery

The defined coacervation optimum of gum tragacanth with sesame protein isolate at pH ~5.0 and 5:1 protein-to-polysaccharide ratio [1] enables predictable encapsulation of bioactives, flavors, or probiotics in plant-based food and nutraceutical products. The robust gel-like coacervates with dominant elastic modulus (G') provide structural integrity for encapsulated payloads [1]. This scenario is particularly relevant for clean-label, vegan, and allergen-friendly formulations seeking alternatives to animal-derived encapsulants such as gelatin.

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